molecular formula C17H24N2O3 B1421965 Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate CAS No. 162881-76-7

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B1421965
CAS No.: 162881-76-7
M. Wt: 304.4 g/mol
InChI Key: VRRISHHVENWRED-UHFFFAOYSA-N
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Description

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a phenylcarbamoyl group, and a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenyl isocyanate. One common method involves dissolving the piperidine derivative in a solvent such as tetrahydrofuran, followed by the slow addition of sodium hydride to maintain a low temperature. The mixture is then stirred and reacted with phenyl isocyanate to form the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness: Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and phenylcarbamoyl groups allows for versatile reactivity and interaction with various targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRISHHVENWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Part A: To a solution of N-Boc-isonipecotic acid (4.85 g, 21.2 mmol) in tetrahydrofuran (80 mL) at 25° C. was added carbonyl diimidazole (3.80 g, 23.3 mmol), and the reaction mixture was stirred for 1.00 h at 25° C. To the resulting mixture was added aniline (2.10 mL, 23.3 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene(DBU) (3.20 mL, 21.2 mmol), and the solution was stirred at 25° C. for another 90 h. The reaction mixture was diluted with water, 1.00 N hydrochloric acid (80 mL), and ethyl acetate. The phases were separated, and the organic phase was washed with water (×2) and brine, dried over anhyd. sodium sulfate, filtered, and concentrated. Column chromatography on silica gel (elution: 0-20% diethyl ether/methylene chloride) furnished tert-butyl 4-(phenylcarbamoyl)-piperidine-1-carboxylate (4.25 g) as a white solid; 1H NMR (300 MHz, CDCl3) δ 7.48 (d, 2H, J=8.0 Hz), 7.29 (t, 2H, J=8.0 Hz), 7.20 (br s, 1H), 7.08 (t, 1H, J=8.0 Hz), 4.16 (m, 2H), 2.75 (m, 2H), 2.35 (m, 1H), 1.89-1.61 (m, 4H), 1.43 (s, 9H).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,8-diazabicyclo[5.4.0]undec-7-ene(DBU)
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (10.04 mL, 7.28 g, 72 mmol) was added to stirred, cooled (0° C.) mixture of 1-t-butoxycarbonylpiperidine-4-carboxylic acid (6.87 g, 30 mmol), aniline (2.73 mL, 2.79 g, 30 mmol) and bis(2-oxo-3-oxazolidinyl)phosphinic chloride (9.16 g, 36 mmol) in dichloromethane (50 mL) and the mixture was stirred at room temperature for 18 h. The solvent was evaporated under reduced pressure, water (50 mL) was added and the mixture was extracted with ethyl acetate (4×50 mL). The combined organic fractions were washed with aqueous citric acid (10%, 2×50 mL), aqueous sodium hydrogen carbonate (saturated, 2×50 mL) and brine (50 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc/Hexane (40:60) to give the title compound as a colorless foam (7.23 g, 79%), δH (250 MHz, CDCl3) 7.51 (2H, d, J 7.6 Hz), 7.32 (2H, t, J 7.6 Hz), 7.26 (1H, br s), 7.11 (1H, t, J 7.6 Hz), 4.19 (2H, m), 2.78 (2H, m), 2.38 (1H, m), 1.90 (2H, m), 1.77 (2H, m), and 1.47 (9H, s). m/e (ES+) 305 (MH+).
Quantity
10.04 mL
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two
Quantity
2.73 mL
Type
reactant
Reaction Step Two
Quantity
9.16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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